3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Multicomponent Synthesis of Pyranes
The compound 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride demonstrates utility in the multicomponent synthesis of pyranes. Specifically, it participates in the three-component interaction leading to the formation of novel 2-amino-4H-pyrans through a reaction mechanism that includes the formation of stable triethylammonium salts. This process is reversible and can be controlled to select the reaction's outcome, showcasing the compound's versatility in organic synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Antimitotic Agents and Cancer Research
Another significant application of this compound is in the development of antimitotic agents, which are crucial in cancer research. Chiral isomers of related compounds have shown differential activity in biological systems, indicating the importance of stereochemistry in the development of anticancer drugs. Such studies contribute to understanding the structure-activity relationship and developing more effective antimitotic agents (Temple & Rener, 1992).
Synthesis of Anticancer Agents
The compound also plays a role in the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are potential anticancer agents. Through innovative synthetic routes, researchers can develop congeners of these compounds, showcasing the compound's utility in creating new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).
Green Synthesis Approaches
The compound is also involved in green synthesis methods, exemplified by the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This approach underlines the importance of environmentally friendly and efficient synthesis techniques in modern chemical research (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Mechanism of Action
Target of Action
The compound, also known as 1400W dihydrochloride, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in various physiological and pathological processes. The compound selectively inhibits iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS) .
Mode of Action
1400W dihydrochloride binds to iNOS in a slow, tight manner, inhibiting its activity . By inhibiting iNOS, the compound reduces the production of NO. This can have various effects depending on the context, as NO plays diverse roles in the body, including neurotransmission, immune response, and regulation of cell death .
Biochemical Pathways
The primary biochemical pathway affected by 1400W dihydrochloride is the NO pathway. By inhibiting iNOS, the compound reduces the production of NO, which can affect various downstream processes. For example, NO is a potent vasodilator, so inhibiting its production can affect blood flow. It also plays a role in immune response, so its inhibition can affect the body’s response to pathogens .
Pharmacokinetics
It is known to be cell-permeable and active in vivo
Result of Action
The inhibition of iNOS by 1400W dihydrochloride can have various effects at the molecular and cellular level. For example, it has been found to be neuroprotective in epilepsy models and to have analgesic effects in models of mechanical and heat hypersensitivity . The specific effects would depend on the context and the roles of iNOS and NO in the particular physiological or pathological process.
Safety and Hazards
Properties
IUPAC Name |
3-(aminomethyl)-1-methylpyrazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-9-3-2-8-5(4-7)6(9)10;;/h2-3H,4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIHTKYEJWFLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060060-78-6 |
Source
|
Record name | 3-(aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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